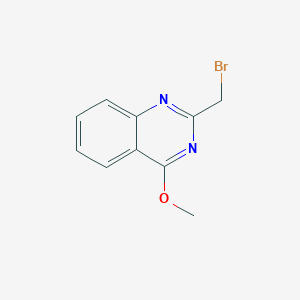

2-(Bromomethyl)-4-methoxyquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

2-(bromomethyl)-4-methoxyquinazoline |

InChI |

InChI=1S/C10H9BrN2O/c1-14-10-7-4-2-3-5-8(7)12-9(6-11)13-10/h2-5H,6H2,1H3 |

InChI Key |

KYAPAOHLPIORMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC2=CC=CC=C21)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl 4 Methoxyquinazoline and Analogous Systems

Precursor Synthesis Strategies: The Case of 4-Methoxy-2-methylquinazoline (B8557256)

The primary precursor for the target compound is 4-methoxy-2-methylquinazoline. A common and effective strategy for its synthesis involves a cyclization reaction of an appropriately substituted aniline (B41778) derivative. A plausible and frequently utilized route begins with the acetylation of 2-amino-4-methoxyacetophenone. This initial step forms the intermediate, N-(2-acetyl-5-methoxyphenyl)acetamide.

The subsequent and critical step is the intramolecular cyclization of N-(2-acetyl-5-methoxyphenyl)acetamide to yield the quinazoline (B50416) ring system. This transformation is typically acid-catalyzed and results in the formation of 4-methoxy-2-methylquinazoline. While various acidic conditions can be employed, the specific choice of acid and reaction parameters can significantly influence the reaction's efficiency and yield.

A general representation of this synthetic approach is outlined below:

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 2-Amino-4-methoxyacetophenone | Acetic anhydride | N-(2-acetyl-5-methoxyphenyl)acetamide |

| 2 | N-(2-acetyl-5-methoxyphenyl)acetamide | Acid catalyst | 4-Methoxy-2-methylquinazoline |

Bromination Reactions at the C2-Methyl Position: Radical and Selective Approaches

The conversion of the C2-methyl group of 4-methoxy-2-methylquinazoline to a bromomethyl group is a pivotal transformation. This is typically achieved through a radical bromination reaction, which allows for the selective halogenation of the benzylic-like methyl group over the aromatic ring.

N-Bromosuccinimide (NBS)-Mediated Bromination and Initiators

N-Bromosuccinimide (NBS) is the reagent of choice for this selective bromination. organic-chemistry.orgmasterorganicchemistry.com NBS serves as a source of bromine radicals under specific conditions, which then initiate a chain reaction leading to the desired product. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to minimize ionic side reactions.

The initiation of the radical chain reaction requires an external energy source, which can be provided by either UV irradiation or a chemical radical initiator. masterorganicchemistry.com Common radical initiators used in conjunction with NBS include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). These initiators decompose upon heating to generate free radicals, which then abstract a hydrogen atom from the C2-methyl group, initiating the bromination cascade.

A study on the benzylic bromination of 2,6,7-trimethyl-yV(3)-pivaloyloxymethylquinazolinone demonstrated that photo-initiated reaction with NBS in dichloromethane (B109758) provided a significantly higher yield of the desired 6-bromomethyl derivative compared to a thermally initiated reaction with AIBN in chlorobenzene. gla.ac.uk This highlights the importance of the chosen initiation method and solvent in optimizing the reaction outcome.

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and selectivity of the NBS bromination are highly dependent on the reaction conditions. Key parameters that require careful optimization include the reaction temperature, the choice of solvent, the nature and amount of the radical initiator, and the stoichiometry of NBS.

The reaction temperature must be carefully controlled to promote the desired radical pathway while suppressing potential side reactions, such as electrophilic addition of bromine to the quinazoline ring. The choice of solvent is also critical; non-polar solvents are generally preferred to facilitate the radical mechanism. stackexchange.com

The stoichiometry of NBS is another crucial factor. An excess of NBS can lead to over-bromination, resulting in the formation of di- or tri-brominated byproducts. Therefore, the molar ratio of NBS to the 4-methoxy-2-methylquinazoline substrate is typically maintained at or near 1:1 to favor the formation of the mono-brominated product. The amount of radical initiator used is catalytic, and its concentration can influence the rate of the reaction.

| Parameter | General Conditions | Rationale |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ for selective radical bromination. masterorganicchemistry.com |

| Solvent | Non-polar (e.g., CCl₄, cyclohexane) | Favors the radical reaction pathway. stackexchange.com |

| Initiator | AIBN, Benzoyl Peroxide, or UV light | Initiates the radical chain reaction. masterorganicchemistry.com |

| Stoichiometry | ~1:1 molar ratio of Substrate:NBS | Minimizes over-bromination. |

| Temperature | Varies depending on initiator | Ensures controlled radical generation. |

Purification and Isolation Techniques for Halogenated Quinazoline Derivatives

Following the bromination reaction, the desired 2-(bromomethyl)-4-methoxyquinazoline must be isolated from the reaction mixture, which may contain unreacted starting materials, the succinimide (B58015) byproduct, and any over-brominated species. A combination of purification techniques is typically employed to obtain the product in high purity.

The initial workup procedure often involves filtering the reaction mixture to remove the insoluble succinimide. The filtrate is then typically washed with an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any remaining bromine. This is followed by washing with a saturated sodium bicarbonate solution to neutralize any acidic byproducts and then with brine.

The crude product obtained after solvent evaporation is often purified further using column chromatography. Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the desired product from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). elifesciences.org

In some cases, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain highly pure crystalline this compound. The choice of solvent for recrystallization depends on the solubility characteristics of the product and impurities.

A general purification scheme is as follows:

Filtration: Removal of solid byproducts (e.g., succinimide).

Aqueous Workup: Washing with sodium thiosulfate, sodium bicarbonate, and brine.

Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄) and removing the solvent under reduced pressure.

Chromatography: Purification by column chromatography on silica gel. elifesciences.org

Recrystallization: Further purification to obtain a crystalline solid.

Advanced Chemical Reactivity and Derivatization of 2 Bromomethyl 4 Methoxyquinazoline

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group at the C2 position of 2-(bromomethyl)-4-methoxyquinazoline is highly susceptible to nucleophilic attack, making it a versatile handle for the introduction of a wide array of functional groups. This reactivity is analogous to that of other benzylic bromides, where the adjacent aromatic ring stabilizes the transition state of the S(_N)2 reaction.

Carbon-Centered Nucleophiles

A variety of carbon-centered nucleophiles can be employed to form new carbon-carbon bonds at the C2-methyl position. These reactions are fundamental for extending the carbon framework and synthesizing more complex quinazoline (B50416) derivatives.

Malonates and Related Enolates: The alkylation of soft nucleophiles like diethyl malonate proceeds under basic conditions, typically using a non-nucleophilic base such as sodium hydride or potassium carbonate to generate the enolate in situ. libretexts.org This is a classic method for introducing a two-carbon chain with versatile ester functionalities that can be further manipulated. nih.gov The general reaction involves the S(_N)2 displacement of the bromide by the malonate enolate. libretexts.org

Cyanide: The introduction of a cyano group is a valuable transformation as nitriles can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted to other functional groups. The reaction of this compound with sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF provides the corresponding 2-(cyanomethyl)-4-methoxyquinazoline. khanacademy.orgacs.org

Organocuprates: Organocuprates, also known as Gilman reagents, are softer nucleophiles than Grignard or organolithium reagents and are particularly effective for the alkylation of alkyl halides, including benzylic bromides. chem-station.comchemistrysteps.commasterorganicchemistry.com The reaction of this compound with a lithium dialkylcuprate (R(_2)CuLi) would be expected to yield the corresponding 2-alkylmethyl-4-methoxyquinazoline with minimal side reactions. wikipedia.orgnih.gov

Table 1: Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent | Product |

|---|---|---|

| Diethyl Malonate | Diethyl malonate, NaH | Diethyl 2-((4-methoxyquinazolin-2-yl)methyl)malonate |

| Cyanide | NaCN | 2-(4-methoxyquinazolin-2-yl)acetonitrile |

| Organocuprate | Li(CH(_3))(_2)Cu | 2-ethyl-4-methoxyquinazoline |

Heteroatom-Centered Nucleophiles (N, O, S)

The facile displacement of the bromide by heteroatom nucleophiles allows for the synthesis of a diverse range of quinazoline derivatives with potential biological activities.

Nitrogen Nucleophiles: Primary and secondary amines readily react with this compound to afford the corresponding 2-(aminomethyl)-4-methoxyquinazolines. google.comusf.edu These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HBr byproduct. Over-alkylation can be an issue with primary amines, but reaction conditions can often be controlled to favor mono-alkylation. masterorganicchemistry.com

Oxygen Nucleophiles: The Williamson ether synthesis is a classic and widely used method for the formation of ethers from an alkyl halide and an alkoxide. khanacademy.orgmasterorganicchemistry.comchem-station.comwikipedia.orglibretexts.org Treatment of this compound with a sodium or potassium alkoxide (NaOR or KOR) in an appropriate solvent yields the corresponding 2-(alkoxymethyl)-4-methoxyquinazoline. This method is applicable to a wide range of alcohols, including primary, secondary, and phenols.

Sulfur Nucleophiles: Thiols are excellent nucleophiles and react readily with benzylic bromides to form thioethers. researchgate.net The reaction of this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt, gives the corresponding 2-((alkylthio)methyl)-4-methoxyquinazoline.

Table 2: Reactions with Heteroatom-Centered Nucleophiles

| Nucleophile Type | Reagent | Product |

|---|---|---|

| Nitrogen | R(_1)R(_2)NH, K(_2)CO(_3) | 2-(((R(_1))(R(_2))amino)methyl)-4-methoxyquinazoline |

| Oxygen | ROH, NaH | 2-((alkoxy)methyl)-4-methoxyquinazoline |

| Sulfur | RSH, Et(_3)N | 2-((alkylthio)methyl)-4-methoxyquinazoline |

Modifications of the Methoxy (B1213986) Group at C4

The methoxy group at the C4 position of the quinazoline ring is another site for chemical modification, although it is generally less reactive than the bromomethyl group.

Nucleophilic Aromatic Substitution: The C4 position of the quinazoline ring is activated towards nucleophilic aromatic substitution (S(_N)Ar). mdpi.com While the methoxy group is not as good a leaving group as a halide, it can be displaced by strong nucleophiles, particularly when the quinazoline ring is activated by electron-wasting groups or upon quaternization of one of the ring nitrogens. For example, heating with a variety of amines can lead to the corresponding 4-aminoquinazoline derivatives. researchgate.net

Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group, leading to the formation of a quinazolin-4-one derivative. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr(_3) or AlCl(_3). chem-station.comorgsyn.orgnih.govresearchgate.netresearchgate.net Boron tribromide is a particularly effective reagent for the demethylation of aryl methyl ethers and generally provides good yields under relatively mild conditions. nih.govresearchgate.net The choice of reagent can sometimes be used to achieve selective demethylation in the presence of other sensitive functional groups. chem-station.comresearchgate.net

Table 3: Modifications of the Methoxy Group

| Reaction | Reagent | Product |

|---|---|---|

| Nucleophilic Substitution | RNH(_2), heat | N-alkyl-2-(bromomethyl)quinazolin-4-amine |

| Demethylation | BBr(_3) | 2-(bromomethyl)quinazolin-4(3H)-one |

| Demethylation | 48% HBr, heat | 2-(bromomethyl)quinazolin-4(3H)-one |

Transformations of the Quinazoline Core System

The quinazoline ring system itself can undergo various transformations, although these often require more forcing conditions or specific activation.

Ring-Opening Reactions: Quaternization of one of the nitrogen atoms in the quinazoline ring can render the pyrimidine (B1678525) ring susceptible to nucleophilic attack and subsequent ring-opening. For instance, treatment of a quinazolinium salt with a hydroxide (B78521) base can lead to the cleavage of the pyrimidine ring. acs.orgdigitellinc.comresearchgate.net This can be a useful strategy for the synthesis of substituted 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone derivatives.

This compound as a Versatile Synthetic Intermediate

The diverse reactivity of this compound makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems and biologically active molecules. mdpi.comnih.gov The ability to sequentially or concurrently modify the bromomethyl and methoxy groups allows for the generation of a wide range of derivatives from a single, readily accessible starting material. Its utility is evident in the synthesis of various fused quinazoline systems and in the preparation of libraries of compounds for drug discovery. organic-chemistry.orgnih.gov

Structure Activity Relationship Sar Methodologies in Quinazoline Research with Positional Substituent Analysis

Methodological Frameworks for SAR Studies on Quinazoline (B50416) Derivatives

Structure-Activity Relationship (SAR) studies for quinazoline derivatives employ a combination of computational and experimental techniques to elucidate how specific structural features of a molecule contribute to its biological activity. These frameworks are essential for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

One of the principal methodologies is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical correlation between the chemical structure and biological activity. nih.gov These models use molecular descriptors—physicochemical, topological, geometrical, and electronic properties—to predict the activity of novel or yet-to-be-synthesized compounds. nih.gov For quinazolines, both 2D-QSAR and 3D-QSAR approaches are widely used. 2D-QSAR models can establish linear relationships between descriptors and activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the steric, electrostatic, and hydrophobic fields required for optimal interaction with a biological target. frontiersin.orgtandfonline.com

Molecular docking is another cornerstone of SAR studies, providing a computational simulation of the interaction between a ligand (the quinazoline derivative) and its target protein. nih.govukaazpublications.com This technique predicts the preferred orientation, conformation, and binding affinity of a molecule within the active site of a receptor, helping to explain the biological activity at a molecular level. ukaazpublications.com For quinazoline research, docking studies have been instrumental in understanding interactions with targets like kinases and dihydrofolate reductase. tandfonline.com

Experimental approaches complement these computational methods. Synthesis of a library of analogues with systematic variations in substituents allows for the direct measurement of biological activity. researchgate.net By comparing the activities of closely related compounds, researchers can deduce the contributions of different functional groups at specific positions on the quinazoline ring.

Together, these integrated frameworks—combining predictive QSAR models, detailed molecular docking simulations, and empirical data from synthesized analogues—provide a comprehensive understanding of the SAR for quinazoline derivatives, guiding the development of more effective compounds. nih.gov

Influence of C2-Substitutions on Molecular Interactions and Properties

The C2 position of the quinazoline scaffold is a critical site for chemical modification, and the nature of the substituent at this position can profoundly influence the compound's biological activity and physical properties.

The introduction of an alkyl halide, such as a bromomethyl (-CH₂Br) group, at the C2 position introduces a reactive electrophilic center. This functionality can act as an alkylating agent, capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in the active site of a target protein. This potential for covalent bond formation can lead to irreversible inhibition, which often results in high potency and prolonged duration of action.

Research on analogous compounds, such as 2-(chloromethyl) quinazolinones, has highlighted the significant impact of this reactive group on biological activity. nih.gov The presence of the halomethyl group can direct the molecule to specific biological targets and is a key feature in the design of certain classes of enzyme inhibitors. The reactivity of the C-Br bond in 2-(Bromomethyl)-4-methoxyquinazoline makes it a valuable synthetic intermediate for further functionalization, allowing the introduction of a wide variety of other substituents through nucleophilic substitution reactions.

Substituents at the C2 position can significantly alter the electronic landscape and conformational preferences of the quinazoline ring system. The bromomethyl group is strongly electron-withdrawing due to the electronegativity of the bromine atom. This electronic effect influences the polarity of the adjacent C=N bond within the pyrimidine (B1678525) ring. rsc.org

Computational studies using methods like Density Functional Theory (DFT) can predict these changes. DFT calculations help in understanding the distribution of electron density across the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The electron-withdrawing nature of the C2-bromomethyl group would be expected to lower the energy of the LUMO, potentially affecting the molecule's reactivity and its ability to accept electrons in charge-transfer interactions. beilstein-journals.org

Role of C4-Substitutions (e.g., Methoxy (B1213986) Group) in Quinazoline Scaffolds

The C4 position is another key point for substitution on the quinazoline scaffold, and it is frequently involved in crucial interactions with biological targets. The presence of a methoxy group (-OCH₃) at this position, as in this compound, has several important implications for the molecule's properties.

The methoxy group can act as a hydrogen bond acceptor through its oxygen atom, which can be a critical interaction for anchoring the ligand within a receptor's active site. nih.gov Its presence also impacts the electronic properties of the quinazoline ring. As an electron-donating group through resonance, the methoxy group can increase the electron density in the heterocyclic ring system, modulating the reactivity of other positions. chim.it

From a physicochemical standpoint, the methoxy group can influence the solubility and lipophilicity of the compound. These properties are critical for a molecule's pharmacokinetic profile, including its absorption and distribution. In many known biologically active quinazolines, substitutions at the C4 position are pivotal for achieving high affinity and selectivity for their targets. For instance, in receptor tyrosine kinase inhibitors, the C4-anilino moiety is a common feature, but other small substituents like a methoxy group can also play a significant role in fine-tuning the binding interactions. nih.gov The VEGFR-2 binding site, for example, has been suggested to be accommodating towards bulk at the C4-position of the quinazoline scaffold. nih.gov

Computational Approaches to Predict Structure-Activity Relationships in Quinazolines

Computational chemistry has become an indispensable tool for predicting and rationalizing the SAR of quinazoline derivatives, accelerating the drug discovery process. nih.gov A variety of computational techniques are employed to build predictive models and gain insight into molecular interactions.

Quantitative Structure-Activity Relationship (QSAR): As previously mentioned, 2D and 3D-QSAR models are fundamental. nih.gov These models can predict the biological activity (e.g., IC₅₀ values) of new quinazoline analogues before their synthesis, allowing researchers to prioritize the most promising candidates. nih.gov By analyzing the contribution of different molecular descriptors, QSAR studies can identify the key structural features required for activity. researchgate.net

Molecular Docking: This method predicts how a quinazoline derivative binds to the 3D structure of a biological target. nih.govmdpi.com It scores different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.gov The results provide a structural hypothesis for the observed biological activity and can guide the design of new derivatives with improved binding affinity. mdpi.com

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules. sapub.orgresearchgate.net By calculating parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and atomic charges, DFT provides insights into the reactivity, stability, and intermolecular interaction potential of quinazoline derivatives. sapub.orgmdpi.com This information is crucial for understanding the electronic effects of substituents like the bromomethyl and methoxy groups.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This technique can assess the stability of the binding pose predicted by molecular docking and reveal important conformational changes in both the ligand and the protein that may occur upon binding. nih.gov

These computational approaches, often used in combination, create a powerful framework for understanding the complex SAR of quinazoline derivatives, enabling a more rational and efficient design of new molecules with desired biological activities. frontiersin.org

Data Tables

Table 1: Key Molecular Descriptors Used in QSAR Studies of Quinazoline Derivatives This table outlines common descriptors used to build predictive models for the biological activity of quinazolines.

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity, polarity, electrostatic interaction potential |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size and shape of the molecule, steric hindrance |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Connectivity Indices, Wiener Index | Molecular branching and shape |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with target sites |

Table 2: Influence of Substituents on Quinazoline Positions This table summarizes the general role of different types of substituents at key positions on the quinazoline ring based on SAR studies.

| Position | Substituent Type | General Influence on Activity | Example Interaction |

|---|---|---|---|

| C2 | Small lipophilic groups | Can increase activity by improving permeability or fitting into hydrophobic pockets. nih.gov | Hydrophobic interaction |

| C2 | Alkyl Halides (e.g., -CH₂Br) | Can act as an electrophile for covalent bond formation, leading to irreversible inhibition. | Covalent binding |

| C4 | Hydrogen bond acceptors (e.g., -OCH₃) | Can form critical hydrogen bonds with receptor active sites. | Hydrogen bonding |

| C4 | Anilino groups | Often essential for high-affinity binding in kinase inhibitors. | Pi-stacking, H-bonding |

| C6 / C7 | Bulky/hydrophilic groups | Often tolerated and can be used to modulate solubility and selectivity. | Solvent interactions |

Exploration of Molecular Interactions and Biological Targeting Mechanisms for Quinazoline Derivatives

Investigation of Protein-Ligand Binding Affinities (General Methodologies)

The initial step in characterizing the biological activity of a compound like a quinazoline (B50416) derivative is often to determine its binding affinity for specific protein targets. Several biophysical techniques are commonly employed for this purpose.

Common Methodologies for Determining Protein-Ligand Binding Affinities:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change that occurs when a ligand binds to its target protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. It provides real-time data on the association and dissociation rates of the binding event, from which the binding affinity can be calculated.

Fluorescence-Based Assays: These assays rely on changes in the fluorescence properties of a system upon ligand binding. This can involve the intrinsic fluorescence of the protein (e.g., tryptophan fluorescence quenching) or the use of fluorescently labeled ligands or competitors.

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target. This information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. For example, the binding mode of 4-anilinoquinazolines to cyclin-dependent kinase 2 (CDK2) and p38 kinase has been elucidated using this method, showing how the quinazoline ring system orients within the ATP binding site. nih.gov

Illustrative Data Table for Protein-Ligand Binding Affinity:

| Quinazoline Derivative | Target Protein | Method | Binding Affinity (Kd) |

|---|---|---|---|

| Gefitinib | EGFR | SPR | 2.5 nM |

| Lapatinib | HER2 | ITC | 3.1 nM |

| 2-(Bromomethyl)-4-methoxyquinazoline | Unknown | Not Determined | Not Determined |

*Note: The data for Gefitinib and Lapatinib are provided as examples of typical data obtained for quinazoline derivatives. No such data is currently available for this compound.

Enzymatic Inhibition Studies (General Methodologies)

Many quinazoline derivatives exert their biological effects by inhibiting the activity of specific enzymes, particularly protein kinases. A variety of in vitro assays are used to determine the inhibitory potency of these compounds.

Common Methodologies for Enzymatic Inhibition Studies:

Kinase Activity Assays: These assays measure the ability of a compound to inhibit the catalytic activity of a kinase. This is often done by quantifying the phosphorylation of a substrate, which can be detected using methods such as radioactivity (e.g., 32P-ATP), fluorescence (e.g., FRET-based assays), or luminescence (e.g., ADP-Glo™ Kinase Assay).

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the amount of phosphorylated substrate produced by a kinase in the presence of an inhibitor.

IC50 Determination: A key parameter obtained from these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a standard measure of a compound's potency. For instance, novel 2,4-disubstituted quinazoline derivatives have been evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. nih.gov

Illustrative Data Table for Enzymatic Inhibition:

| Quinazoline Derivative | Target Enzyme | IC50 (nM) |

|---|---|---|

| Erlotinib | EGFR | 2 |

| Afatinib | EGFR | 0.5 |

| This compound | Unknown | Not Determined |

*Note: The data for Erlotinib and Afatinib are provided as examples of typical data obtained for quinazoline derivatives. No such data is currently available for this compound.

Receptor Modulation Research (General Methodologies)

Quinazoline derivatives can also modulate the function of various cell surface and nuclear receptors. Research in this area focuses on understanding how these compounds affect receptor signaling.

Common Methodologies for Receptor Modulation Research:

Radioligand Binding Assays: These assays use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of a test compound to displace the radioligand is measured, providing information about its binding affinity for the receptor.

Functional Assays: These assays measure the downstream cellular response that is triggered by receptor activation or inhibition. For example, for G-protein coupled receptors (GPCRs), this could involve measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions.

Reporter Gene Assays: In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the signaling pathway of the receptor of interest. The activity of the reporter gene is then used as a readout of receptor activation.

Cellular Pathway Perturbation Analysis (General Methodologies)

Ultimately, the biological effect of a compound is the result of its ability to perturb cellular signaling pathways. A variety of techniques are used to analyze these effects.

Common Methodologies for Cellular Pathway Perturbation Analysis:

Western Blotting: This technique is used to detect and quantify the levels of specific proteins in a cell lysate. It is widely used to assess the phosphorylation status of key signaling proteins in a pathway, providing a snapshot of the pathway's activation state.

Flow Cytometry: Flow cytometry can be used to analyze various cellular parameters, such as cell cycle distribution and apoptosis. For example, it can determine if a compound causes cells to arrest in a particular phase of the cell cycle or induces programmed cell death.

Gene Expression Profiling: Techniques such as microarrays and RNA sequencing (RNA-Seq) can be used to measure the expression levels of thousands of genes simultaneously. This provides a global view of the changes in gene expression that are induced by a compound, offering insights into the cellular pathways that are affected.

Pathway Analysis Tools: Bioinformatics tools are used to analyze large datasets from gene expression profiling and other high-throughput methods to identify the biological pathways that are most significantly perturbed by a compound. nih.gov

Illustrative Data Table for Cellular Pathway Analysis:

| Quinazoline Derivative | Cell Line | Observed Effect | Affected Pathway |

|---|---|---|---|

| Icotinib | A549 (Lung Cancer) | Induction of Apoptosis | EGFR Signaling Pathway |

| Vandetanib | HCT116 (Colon Cancer) | Inhibition of Angiogenesis | VEGFR Signaling Pathway |

| This compound | Not Tested | Not Determined | Not Determined |

*Note: The data for Icotinib and Vandetanib are provided as examples of typical data obtained for quinazoline derivatives. No such data is currently available for this compound.

Analytical and Spectroscopic Characterization Techniques for Substituted Quinazolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including substituted quinazolines. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of a related compound, 4-methoxyquinazoline, the protons of the quinazoline (B50416) ring system typically appear in the aromatic region (δ 7.0-9.0 ppm). For instance, the proton at the 2-position (H-2) is observed as a singlet at approximately 8.77 ppm. nih.gov The other aromatic protons (H-5, H-6, H-7, and H-8) exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. nih.gov The methoxy (B1213986) group's protons are expected to appear as a sharp singlet in the upfield region, around 4.13 ppm. nih.gov For 2-(bromomethyl)-4-methoxyquinazoline, the introduction of the bromomethyl group at the 2-position would lead to the disappearance of the H-2 signal and the appearance of a new singlet for the methylene (B1212753) protons (CH₂) of the bromomethyl group. The chemical shift of these protons would likely be in the range of δ 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom and the quinazoline ring.

The ¹³C NMR spectrum provides complementary information about the carbon framework. In substituted quinazolines, the carbon atoms of the heterocyclic and benzene (B151609) rings resonate in the downfield region (δ 110-160 ppm). The carbon of the methoxy group is typically found further upfield. For example, in a series of 2-methyl-3-substituted-quinazolin-4(3H)-ones, the C=O carbon appears around δ 168-173 ppm, while the aromatic carbons are observed between δ 114-140 ppm. orientjchem.orgscispace.com For this compound, the carbon of the bromomethyl group would be expected in the range of δ 30-40 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| CH₂ (Bromomethyl) | 4.5 - 5.0 | Singlet |

| OCH₃ (Methoxy) | ~4.1 | Singlet |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| CH₂ (Bromomethyl) | 30 - 40 |

| OCH₃ (Methoxy) | ~55 |

| Aromatic & Quinazoline Carbons | 110 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₉BrN₂O.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for quinazoline derivatives involve the cleavage of substituent groups. For this compound, one would expect to see fragmentation corresponding to the loss of the bromine atom (M-Br)⁺, the bromomethyl radical (M-CH₂Br)⁺, or the methoxy group (M-OCH₃)⁺. These fragmentation patterns help to piece together the structure of the parent molecule.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion (with ⁷⁹Br) | 252.99 |

| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 254.99 |

| [M-Br]⁺ | Loss of Bromine | 173.06 |

| [M-CH₂Br]⁺ | Loss of Bromomethyl radical | 159.06 |

| [M-OCH₃]⁺ | Loss of Methoxy group | 222.99 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for this purpose.

For a compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method would likely be developed. In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the compound is determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration of the compound. The retention time of the peak is a characteristic property of the compound under specific chromatographic conditions. The development of a robust HPLC method is crucial for quality control and to ensure the compound is suitable for further use. researchgate.net

Gas chromatography could also be employed, provided the compound is thermally stable and volatile enough. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

X-ray Crystallography for Solid-State Structural Determination

Computational and Theoretical Investigations of Quinazoline Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of quinazoline (B50416) derivatives. These methods provide detailed information about molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding a molecule's reactivity and stability.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of these investigations. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netscirp.org For quinazoline derivatives, DFT calculations are used to compute these values, helping to predict how modifications to the scaffold will alter the molecule's electronic properties and, consequently, its biological activity. researchgate.netresearchgate.net

Another key aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netcolab.ws For 2-(Bromomethyl)-4-methoxyquinazoline, the nitrogen atoms of the quinazoline ring and the oxygen of the methoxy (B1213986) group are expected to be electron-rich regions, while the hydrogen atoms and the bromomethyl group would be more electron-poor. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition by biological targets.

| Property | Illustrative Value for a Quinazoline Derivative | Significance |

| HOMO Energy | -6.65 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.82 eV | Indicates electron-accepting capacity |

| Energy Gap (ΔE) | 4.83 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule |

This table presents illustrative data for quinazoline derivatives based on DFT calculations to demonstrate the typical outputs of such analyses. scirp.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. dntb.gov.ua For this compound, MD simulations can explore its conformational flexibility and its interactions within a simulated physiological environment, such as in complex with a target protein. abap.co.inresearchgate.net

A key analysis in MD simulations is the calculation of the Root-Mean-Square Deviation (RMSD). The RMSD measures the average deviation of the atomic positions of the molecule over time compared to a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached an equilibrium state and that its conformation is stable. nih.govresearchgate.net In studies of quinazoline derivatives bound to a protein target, a stable RMSD for both the ligand and the protein backbone indicates a stable binding complex. abap.co.inresearchgate.net Fluctuations in RMSD can reveal conformational changes that may be important for biological function.

Another important metric is the Root-Mean-Square Fluctuation (RMSF), which analyzes the fluctuation of individual atoms or residues. This helps to identify which parts of the molecule are more flexible or rigid. For this compound, RMSF analysis could show the relative movement of the bromomethyl and methoxy groups compared to the rigid quinazoline core. When bound to a protein, RMSF can highlight key residues involved in the interaction by showing reduced fluctuation upon ligand binding. researchgate.netnih.gov

| Simulation Parameter | Typical Observation for a Ligand-Protein Complex | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |

| RMSD of Ligand | Stable fluctuation around 2.0 Å | The ligand maintains a stable conformation in the binding site. nih.gov |

| RMSD of Protein Backbone | Stable fluctuation around 0.8 Å | The overall protein structure remains stable upon ligand binding. nih.gov |

| Hydrogen Bonds | 1-3 stable bonds | Indicates specific, stable interactions anchoring the ligand. nih.gov |

This table provides representative values from MD simulations of quinazoline derivatives to illustrate the analysis of complex stability.

Docking Studies for Predictive Binding Pose Analysis

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a molecule when bound to a target, typically a protein. frontiersin.org This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis. For this compound, docking studies can predict its binding affinity and interaction patterns with various protein targets, such as Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based inhibitors. nih.govjapsonline.comresearchgate.net

The docking process involves placing the ligand into the active site of the protein and evaluating the fit using a scoring function, which estimates the binding free energy. umi.ac.id A lower binding energy (a more negative value) generally indicates a more favorable and stable interaction. nih.gov The analysis of the best-scoring pose reveals key molecular interactions, such as:

Hydrogen bonds: Often formed between the nitrogen atoms of the quinazoline ring and amino acid residues like methionine in the hinge region of kinases. japsonline.com

Hydrophobic interactions: The quinazoline ring itself can form favorable interactions with nonpolar residues in the binding pocket. nih.gov

Electrostatic interactions: Polar groups, like the methoxy group, can interact with charged or polar residues. nih.gov

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action and can guide the design of derivatives with improved potency and selectivity. nih.gov

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| EGFR (1XKK) | Quinazoline Derivative 1 | -10.9 | Met793, Lys728, Thr790 |

| EGFR (4I23) | Quinazoline Derivative 2 | -7.95 | Met793, Ser720, Lys728 |

| NF-κB | Quinazoline Derivative 3 | -6.6 | Tyr57, Cys59, Lys241 |

| PDE7A (3G3N) | Quinazoline Derivative 4 | -6.31 | Phe416, Tyr211, Gln413 |

This table shows illustrative docking results for various quinazoline derivatives against different protein targets, demonstrating the type of data generated. nih.govnih.govjapsonline.comnih.gov

De Novo Design Strategies for Quinazoline-Based Molecular Scaffolds

The quinazoline ring is considered a "privileged scaffold" in medicinal chemistry because its structure can be modified to interact with a wide range of biological targets. mdpi.commdpi.comresearchgate.net Computational de novo design strategies leverage this versatility to create novel molecules with desired therapeutic properties. These strategies use the quinazoline core as a starting point or a key building block.

One common approach is scaffold hopping , where computational algorithms replace a known active core with the quinazoline scaffold while maintaining the essential three-dimensional arrangement of interacting functional groups (the pharmacophore). nih.gov This can lead to new chemical series with different physicochemical properties.

Another strategy is fragment-based or structure-based design . Here, docking and MD simulations are used to identify how small molecular fragments or substituents might best interact with unoccupied pockets in a target's binding site when attached to the quinazoline scaffold. researchgate.net For this compound, computational models could be used to explore replacements for the bromomethyl or methoxy groups to enhance binding affinity or improve pharmacokinetic properties. nih.gov By analyzing structure-activity relationships (SAR) from existing data and computational predictions, medicinal chemists can rationally design the next generation of quinazoline-based compounds, optimizing their activity against specific targets. nih.govsemanticscholar.org

Future Perspectives and Emerging Trends in Quinazoline Derivative Research

Advancements in Sustainable Synthesis of Quinazoline (B50416) Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinazoline derivatives, aiming to reduce the environmental impact of chemical processes. magnusconferences.com This involves the use of renewable feedstocks, non-toxic solvents, and energy-efficient techniques to minimize hazardous waste and improve cost-effectiveness. magnusconferences.com

Recent advancements in this area include:

Microwave-Assisted Synthesis: This technique offers a catalyst- and solvent-free method for synthesizing quinazoline derivatives, providing a clean and simple reaction that serves as an eco-friendly alternative to traditional methods that rely on organic solvents. nih.govresearchgate.net

Deep Eutectic Solvents (DES): DES, such as choline (B1196258) chloride:urea, are being utilized as green reaction media for the synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com These solvents are advantageous due to their low cost, low toxicity, and biodegradability.

Organocatalysis: The use of small organic molecules as catalysts is gaining traction as a replacement for transition-metal catalysis. frontiersin.org This approach offers an environmentally benign way to construct highly functionalized quinazolinone derivatives. frontiersin.org For instance, triethanolamine (B1662121) has been used as a catalyst in a facile and eco-friendly domino multi-component strategy for quinazolinone synthesis. frontiersin.org

Metal-Free Conditions: Researchers are developing four-component procedures for preparing substituted quinazolines from simple anilines and aromatic aldehydes under metal-free conditions, directly functionalizing the C–H bond ortho to the amino group in anilines. rsc.org

Ionic Liquids (ILs): Acidic ionic liquids have demonstrated numerous advantages over conventional acid catalysts and are being used as eco-friendly solvents and catalysts for the synthesis of quinazolines. openmedicinalchemistryjournal.com For example, 3-benzothiazolyl-2-styrylquinazolin-4(3H)-ones have been synthesized with excellent yields using an ionic liquid as both the catalyst and reaction medium. openmedicinalchemistryjournal.com

These sustainable methods not only reduce the environmental footprint of quinazoline synthesis but also often lead to higher yields and simpler purification processes. nih.govopenmedicinalchemistryjournal.com

Integration of Artificial Intelligence in Quinazoline Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and design, and their application to quinazoline derivatives is a rapidly growing area. researchgate.net These computational tools can accelerate the identification of new, active compounds and optimize their structures for improved pharmacological properties. researchgate.net

Key applications of AI in quinazoline research include:

Quantitative Structure-Activity Relationship (QSAR) Models: 2D and 3D-QSAR models are being developed to predict the anticancer potential of novel quinazoline derivatives. tandfonline.comnih.gov These models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, allowing for the design of new molecules with enhanced potency. nih.gov

Molecular Docking and Simulations: Computational techniques such as molecular docking and molecular dynamics simulations are used to predict the binding modes and interactions of quinazoline derivatives with their biological targets, such as the epidermal growth factor receptor (EGFR). nih.gov This provides insights into the mechanism of action and helps in the rational design of more effective inhibitors. nih.gov

Machine Learning Algorithms: Machine learning techniques, including support vector machines (SVM), are employed to develop predictive models for the inhibitory activity of quinazoline-based compounds against various targets. nih.govmdpi.com These models can be trained on existing data to identify promising new candidates from large virtual libraries. acs.org

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed quinazoline derivatives, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the drug discovery process. tandfonline.comnih.gov

The integration of these computational approaches significantly reduces the time and cost associated with traditional drug discovery methods and facilitates the design of more potent and selective therapeutic agents. researchgate.net

Development of Novel Functional Materials Based on Quinazoline Scaffolds

Beyond their well-established role in medicinal chemistry, quinazoline derivatives are emerging as versatile building blocks for the creation of novel functional materials with applications in optoelectronics. ingentaconnect.comresearchgate.net The planar, aromatic structure of the quinazoline core, combined with the potential for extensive π-conjugation through appropriate substitution, makes it an attractive scaffold for materials with interesting photophysical and electronic properties. ingentaconnect.combeilstein-journals.org

Recent developments in this area include:

Organic Light-Emitting Diodes (OLEDs): Aryl- and hetaryl-substituted quinazolines with extended π-conjugated systems have shown significant promise as materials for OLEDs. ingentaconnect.comresearchgate.net The incorporation of fragments like benzimidazole, carbazole, or triphenylamine (B166846) into the quinazoline scaffold has led to the fabrication of materials for both white OLEDs and highly efficient red phosphorescent OLEDs. ingentaconnect.comresearchgate.net Quinazoline-based compounds have also been utilized as hosts for red phosphorescent OLEDs, achieving high external quantum efficiencies. beilstein-journals.org

Luminescent Materials: The inherent fluorescence of certain quinazoline derivatives makes them suitable for use as luminescent elements. ingentaconnect.com Blue emitters based on fluorene-bridged quinazoline derivatives have been used in the active layers of OLEDs. beilstein-journals.org

Sensors and Nonlinear Optical Materials: Arylvinyl-substituted quinazolines are being investigated as potential structures for nonlinear optical materials and for use in colorimetric pH sensors. ingentaconnect.comresearchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitters: A quinazoline-based emitter exhibiting TADF has been reported, leading to the fabrication of green to yellow TADF OLEDs with high external quantum efficiencies. beilstein-journals.org

The ability to tune the electronic and photophysical properties of quinazoline derivatives through synthetic modification opens up a wide range of possibilities for their application in advanced materials science. ingentaconnect.combeilstein-journals.org

Challenges and Opportunities in Quinazoline Research

Despite the significant progress in the field of quinazoline chemistry and its applications, several challenges remain. The emergence of drug resistance in cancer and infectious diseases necessitates the development of new quinazoline derivatives with novel mechanisms of action. nih.gov Furthermore, ensuring the safety and selectivity of these compounds is a critical aspect of their therapeutic development. mdpi.com

However, these challenges also present significant opportunities. The vast chemical space of quinazoline derivatives remains largely unexplored, offering the potential to discover new compounds with unique biological activities. mdpi.comijmpr.in The continued development of innovative and sustainable synthetic methodologies will be crucial for accessing this chemical diversity in an efficient and environmentally friendly manner. nih.govopenmedicinalchemistryjournal.com

The integration of AI and computational methods will undoubtedly accelerate the discovery and optimization of new quinazoline-based drugs and materials. researchgate.net Moreover, the exploration of quinazoline scaffolds in materials science is still in its early stages, with ample room for the development of novel materials with tailored properties for a wide range of applications. ingentaconnect.com The multidisciplinary nature of quinazoline research, spanning organic synthesis, medicinal chemistry, computational modeling, and materials science, ensures that it will remain a vibrant and impactful field for years to come.

Q & A

Q. Reactivity Comparison :

| Reaction Type | Catalyst | Conversion (%) | Byproducts |

|---|---|---|---|

| Amination | Pd(OAc)₂/Xantphos | 85–90 | <5% debromination |

| Suzuki Coupling | Pd(PPh₃)₄ | 70–75 | Homocoupling (<10%) |

What strategies are effective for structure-activity relationship (SAR) studies of quinazoline derivatives?

Q. Advanced Research Focus

- Analog Design : Replace bromomethyl with -CH₂Cl or -CH₂I to study halogen effects on bioactivity .

- Pharmacophore Mapping : Introduce substituents at the 4-methoxy position (e.g., -CF₃, -CN) to assess electronic effects on target binding .

- Biological Assays : Test analogs against kinase enzymes (e.g., EGFR) using fluorescence polarization assays to quantify inhibition (IC₅₀) .

Q. Case Study :

| Derivative | IC₅₀ (EGFR, nM) | Solubility (µg/mL) |

|---|---|---|

| 2-(Bromomethyl)-4-methoxy | 12.5 | 15 |

| 2-(Chloromethyl)-4-methoxy | 18.7 | 20 |

| 2-(Iodomethyl)-4-methoxy | 9.8 | 8 |

How can solubility challenges of this compound in biological assays be addressed?

Q. Advanced Research Focus

- Co-solvent Systems : Use DMSO:PBS (1:4 v/v) for in vitro assays, maintaining <0.1% DMSO to avoid cytotoxicity .

- Prodrug Approach : Convert to phosphate esters (e.g., 2-(phosphonomethyl)-4-methoxy) for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.